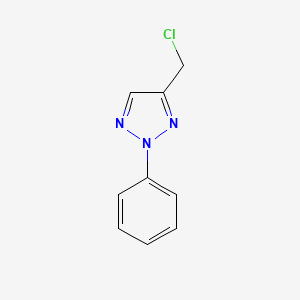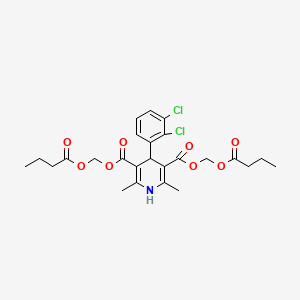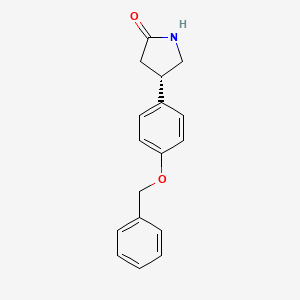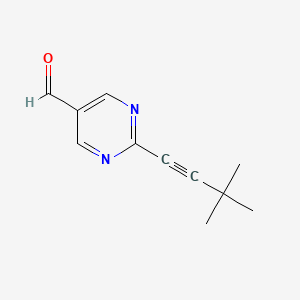
2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with a unique structure that combines a pyrimidine ring with an alkyne and an aldehyde functional group
准备方法
The synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde typically involves the addition reaction of diisopropylzinc to pyrimidine-5-carbaldehyde in the presence of enantiopure alcohols or amines. This reaction is carried out in toluene at a concentration of 0.5 M, with the reaction mixture stirred for 1 hour under controlled temperature conditions . The reaction is quenched by the addition of ammonium chloride/ammonium hydroxide aqueous solution .
化学反应分析
2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The alkyne group can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atom on the alkyne carbon.
Addition: The alkyne group can participate in addition reactions with halogens or hydrogen halides to form dihalides or haloalkenes.
Common reagents and conditions used in these reactions include diisopropylzinc, enantiopure alcohols or amines, and toluene as the solvent . Major products formed from these reactions include pyrimidyl alkanol and its derivatives .
科学研究应用
2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
作用机制
The mechanism of action of 2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde involves its role as an asymmetric catalyst in autocatalytic reactions. The product chiral alkanol acts as an asymmetric catalyst for its own formation, leading to significant amplification of enantiomeric excess . This autocatalytic amplification can be triggered by various enantioenriched alcohols or amines, functioning as an enantioenrichment sensor to detect chiral environments .
相似化合物的比较
Similar compounds to 2-(3,3-Dimethylbut-1-yn-1-yl)pyrimidine-5-carbaldehyde include:
2,2-Dimethylbut-3-yn-1-ol: A compound with a similar alkyne structure but lacking the pyrimidine ring and aldehyde group.
(((2,2-Dimethylbut-3-yn-1-yl)oxy)methyl)benzene: A compound with a similar alkyne structure but with a benzene ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its combination of a pyrimidine ring, an alkyne, and an aldehyde group, which allows it to participate in a wide range of chemical reactions and applications in asymmetric synthesis and catalysis.
属性
CAS 编号 |
223609-33-4 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC 名称 |
2-(3,3-dimethylbut-1-ynyl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H12N2O/c1-11(2,3)5-4-10-12-6-9(8-14)7-13-10/h6-8H,1-3H3 |
InChI 键 |
LFNCODRCVBGYJX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C#CC1=NC=C(C=N1)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


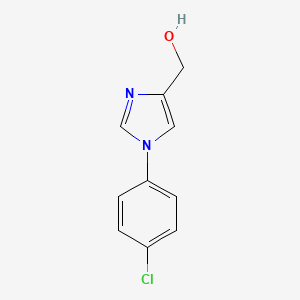
![Methyl 2-(1-(6-bromobenzo[d]thiazol-2-yl)-5-hydroxy-1H-pyrazol-3-yl)acetate](/img/structure/B15054259.png)
![N-(2-(2,5-Dimethylphenyl)-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B15054265.png)
![(2-(Difluoromethoxy)benzo[d]oxazol-4-yl)methanamine](/img/structure/B15054272.png)
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylate](/img/structure/B15054273.png)
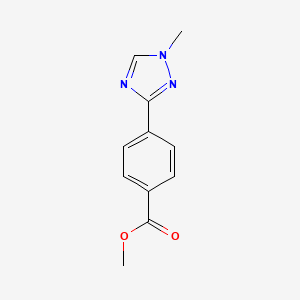
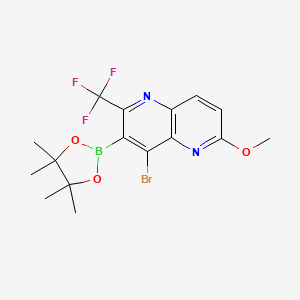
![2-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15054287.png)
![3-Amino-N-(2,3-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15054295.png)
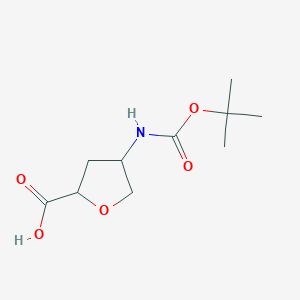
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)thiomorpholine 1,1-dioxide](/img/structure/B15054305.png)
